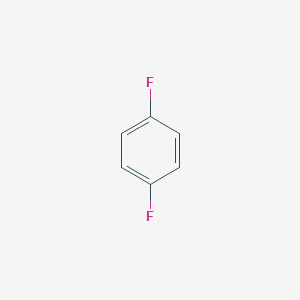

1,4-Difluorobenzene

Vue d'ensemble

Description

1,4-Difluorobenzene, also known as para-difluorobenzene, is an organic compound with the molecular formula C6H4F2. It is a colorless liquid at room temperature and has a characteristic aromatic odor. This compound is part of the difluorobenzene family, where two fluorine atoms are substituted at the para positions on the benzene ring .

Méthodes De Préparation

1,4-Difluorobenzene can be synthesized through several methods:

Balz-Schiemann Reaction: This method involves the conversion of diazonium tetrafluoroborate salts to their corresponding fluorides.

Industrial Production: On an industrial scale, this compound is produced by the fluorination of benzene derivatives using fluorinating agents such as hydrogen fluoride or antimony trifluoride under controlled conditions.

Analyse Des Réactions Chimiques

1,4-Difluorobenzene undergoes various chemical reactions, including:

Electrophilic Substitution: The presence of fluorine atoms activates the para position, making it more reactive towards electrophiles.

Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: While this compound is relatively stable, it can undergo oxidation to form difluorobenzoquinone under strong oxidizing conditions.

Applications De Recherche Scientifique

Scientific Research Applications

1,4-Difluorobenzene finds applications across several domains of scientific research:

Organic Semiconductor Synthesis

DFB is pivotal in synthesizing high-performance organic semiconductors. A notable example is the synthesis of 6,13-difluoropentacene, which demonstrates enhanced efficiency and stability in electronic devices. This application is crucial for developing next-generation organic electronics.

Case Study:

- Research Title: "Synthesis of 6,13-Difluoropentacene"

- Findings: The use of this compound significantly improved the electronic properties of the resulting semiconductor compared to traditional methods .

Hydrophobicity Studies

Research into the hydrophobic properties of fluorinated compounds, including DFB, aids in designing materials with specific surface characteristics. Understanding these properties is essential for applications in coatings and biological systems.

Data Table: Hydrophobicity Comparison

| Compound | Water Contact Angle (°) | Application Area |

|---|---|---|

| This compound | 103 | Hydrophobic surfaces |

| 1,2-Difluorobenzene | 92 | Coatings for electronics |

| 1,3-Difluorobenzene | 95 | Biological interactions |

Coordination Chemistry

DFB is utilized in studies involving molecular coordination with alkaline earth cations. This research has implications for catalysis and materials science.

Case Study:

- Research Title: "Coordination of Arenes with Alkaline Earth Cations"

- Findings: DFB was shown to facilitate the formation of stable coordination comp

Mécanisme D'action

The mechanism of action of 1,4-difluorobenzene in various applications involves its ability to participate in π-π stacking interactions and its electron-withdrawing properties due to the fluorine atoms. These properties enhance the stability and efficiency of organic semiconductors and influence the compound’s reactivity in chemical reactions .

Comparaison Avec Des Composés Similaires

1,4-Difluorobenzene can be compared with other difluorobenzenes such as 1,2-difluorobenzene and 1,3-difluorobenzene:

1,2-Difluorobenzene: This isomer has fluorine atoms at the ortho positions, which affects its reactivity and physical properties differently compared to this compound.

1,3-Difluorobenzene: With fluorine atoms at the meta positions, this compound exhibits distinct chemical behavior and applications.

This compound stands out due to its unique para substitution pattern, which makes it particularly useful in specific organic synthesis and materials science applications.

Activité Biologique

1,4-Difluorobenzene (DFB), a fluorinated aromatic compound, has gained attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of DFB, including its metabolism, toxicological implications, and its effects on various biological systems.

This compound is a derivative of benzene where two hydrogen atoms are replaced by fluorine atoms at the para positions. Its molecular formula is , and it is classified as a halogenated aromatic hydrocarbon. The presence of fluorine atoms significantly alters the compound's physical and chemical properties, influencing its reactivity and interactions with biological systems.

Metabolism and Biotransformation

Studies have shown that DFB undergoes metabolic transformations primarily through cytochrome P450 enzymes. In vitro studies indicate that DFB can produce various metabolites, including phenolic compounds via hydroxylation processes. Notably, a significant amount of fluorine NIH shifted phenolic metabolites were observed during microsomal studies, suggesting complex metabolic pathways that may lead to reactive intermediates capable of binding to tissue macromolecules, potentially eliciting toxic effects .

Table 1: Metabolites of this compound

| Metabolite | Formation Pathway | Biological Implications |

|---|---|---|

| 3-Fluoro-2-methylaniline | Hydroxylation via P450 enzymes | Potential neurotoxic effects |

| Phenolic metabolites | NIH shift during biotransformation | Reactive intermediates causing toxicity |

| Arene oxide intermediates | Formation from DFB during metabolism | Possible mutagenic/carcinogenic effects |

Toxicological Studies

The toxicological profile of DFB has been investigated in various studies. Research indicates that DFB exhibits cytotoxic effects on certain cell lines. In sensitive breast tumor lines, DFB demonstrated a biphasic dose-response relationship, where low concentrations induced cell death while higher concentrations promoted cell proliferation. This dual effect raises concerns regarding its potential use in therapeutic contexts .

Case Study: Cytotoxicity in Cancer Cells

In a specific study involving breast cancer cell lines (MCF-7), DFB was shown to inhibit cell growth at low nanomolar concentrations. The mechanism appears to involve the inactivation of cytochrome P450 enzymes responsible for bioactivation pathways. The identification of major metabolites revealed that modifications to the DFB structure could enhance or mitigate its biological activity .

Antimicrobial Activity

Research has also explored the antimicrobial properties of DFB and related compounds. Some studies suggest that polysubstituted derivatives of benzene, including those containing fluorine, exhibit varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Propriétés

IUPAC Name |

1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2/c7-5-1-2-6(8)4-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGUFLJIAFISSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075432 | |

| Record name | 1,4-Difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent aromatic odor; [Merck Index] Colorless liquid; [MSDSonline] | |

| Record name | 1,4-Difluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-36-3 | |

| Record name | 1,4-Difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DIFLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9FQ2EF0Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-difluorobenzene?

A1: this compound has a molecular formula of C6H4F2 and a molecular weight of 114.09 g/mol. []

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques provide insights into the structure and properties of this compound:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for studying fluorine-fluorine coupling constants and analyzing the effects of substituents on the aromatic ring. [, , , , , , ]

- Infrared (IR) Spectroscopy: Provides information about molecular vibrations and rotational constants, enabling analysis of band contours and PR separations. [, ]

- UV-Vis Spectroscopy: Used to determine the HOMO-LUMO gap and study electronic transitions within the molecule. [, ]

- Raman Spectroscopy: Femtosecond Raman rotational coherence spectroscopy can determine accurate gas-phase rotational constants. []

Q3: How does this compound behave as a solvent in ionic liquid systems?

A3: Studies show that the solubility of this compound in ionic liquids correlates with its dipolar and quadrupolar moments, leading to charge-induced structuring of ionic liquid ions around the this compound molecules. This structuring can be analyzed using NMR techniques and molecular dynamics simulations. []

Q4: What is the significance of this compound in studying "magic mixtures" for NMR?

A4: Researchers have used this compound as a biaxial apolar solute to understand the anisotropic intermolecular potential in nematic solvents, including the "magic mixture" comprising 55 wt% ZLI1132 and EBBA. These studies provide valuable information about solute-solvent interactions and molecular orientation. []

Q5: How does this compound react in rhodium-catalyzed substitution reactions with disulfides?

A5: this compound undergoes substitution reactions with disulfides in the presence of a rhodium catalyst (RhH(PPh3)4) and 1,2-bis(diphenylphosphino)benzene. These reactions, which proceed with high selectivity for the para position, are valuable for synthesizing aryl sulfides. []

Q6: How is computational chemistry used to study this compound?

A6: Computational methods such as density functional theory (DFT) are employed for various purposes:

- Structure Optimization: Determining the most stable conformations of this compound and its complexes. [, , ]

- Calculating Spectroscopic Properties: Predicting NMR chemical shifts, vibrational frequencies, and electronic transitions. [, , ]

- Investigating Reaction Mechanisms: Studying transition states, activation energies, and reaction pathways, for example, in the [, ]-metallotropic shift observed in rhenium complexes. []

- Studying Noncovalent Interactions: Analyzing hydrogen bonding and electrostatic interactions in complexes with molecules like hydrogen cyanide. []

Q7: How does fluorination impact the properties and reactivity of benzene derivatives?

A7: Fluorination significantly influences the properties of benzene, including its reactivity, electronic structure, and intermolecular interactions. For instance:

- Electron-Withdrawing Effect: Fluorine acts as an electron-withdrawing group, impacting the electron density distribution within the aromatic ring. [, , ]

- C–H Bond Length: Fluorine substitution leads to shorter C–H bond lengths compared to benzene, resulting in blue-shifted overtone positions in vibrational spectra. []

- Noncovalent Interactions: Fluorination can enhance hydrogen bonding and create π-holes, influencing interactions with other molecules. [, ]

- Metabolic Pathways: The presence and position of fluorine atoms can alter the metabolic pathways of fluorobenzenes compared to their non-fluorinated counterparts. []

Q8: What is known about the environmental fate of this compound?

A8: Studies have investigated the air-sea gas exchange of this compound, a sparingly soluble gas, at various wind speeds, including hurricane-force winds. These findings are crucial for understanding its transport and fate in the environment. [, ]

Q9: Can microorganisms degrade this compound?

A9: While specific studies on this compound degradation are limited in the provided context, research indicates that a bacterial strain, Labrys portucalensis (strain F11), can degrade the related compound 1,3-difluorobenzene as a sole carbon and energy source. This strain can also degrade this compound through co-metabolism with fluorobenzene. [] This suggests the potential for microbial degradation of this compound in the environment.

Q10: How is this compound quantified in environmental samples?

A10: Gas chromatography, often coupled with mass spectrometry (GC-MS), is a common technique for analyzing volatile organic compounds like this compound in environmental samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.